molecular formula C7H14N2S B1281834 Azepane-1-carbothioamide CAS No. 68881-66-3

Azepane-1-carbothioamide

Cat. No.: B1281834
CAS No.: 68881-66-3
M. Wt: 158.27 g/mol
InChI Key: QSQNPWDEVCHJJC-UHFFFAOYSA-N
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Description

Azepane-1-carbothioamide is a heterocyclic compound with the molecular formula C7H14N2S and a molecular weight of 158.26 g/mol It is characterized by a seven-membered ring containing one nitrogen atom and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-1-carbothioamide can be synthesized through the reaction of azepane with thiocarbamoyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures (around 70°C) for an extended period (approximately 16 hours) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for yield and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Azepane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-substituted azepane derivatives.

Scientific Research Applications

Azepane-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring structure allows for interactions with various biological pathways, potentially modulating cellular processes .

Comparison with Similar Compounds

  • Indoline-1-carbothioamide
  • 1,2,4-Oxadiazole-3-carbothioamide
  • Thiophene-2-carbothioamide

Comparison: Azepane-1-carbothioamide is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other carbothioamides. For instance, indoline-1-carbothioamide has a six-membered ring, while thiophene-2-carbothioamide contains a five-membered ring with a sulfur atom.

Properties

IUPAC Name

azepane-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNPWDEVCHJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499185
Record name Azepane-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68881-66-3
Record name Azepane-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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